

Doxofylline: A Technical Deep Dive into its Molecular Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Paxiphylline D*

Cat. No.: *B15591986*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and synthesis of Doxofylline, a xanthine derivative used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

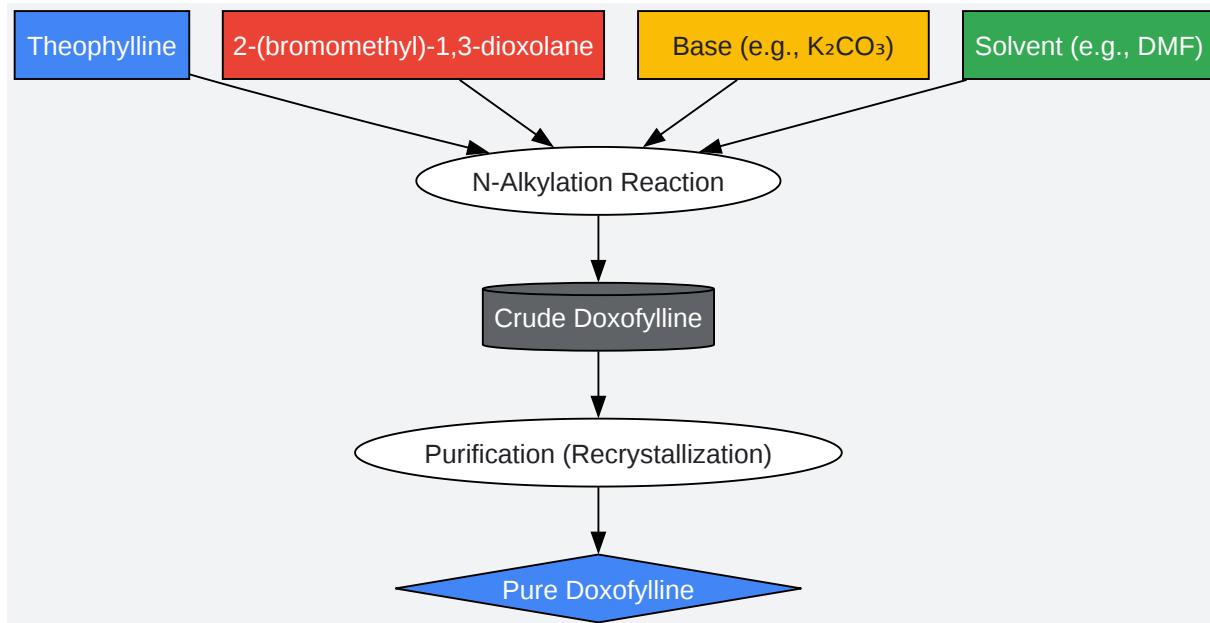
Molecular Structure

Doxofylline, with the IUPAC name 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, is a methylxanthine that is structurally related to theophylline.^{[1][2][3]} Its chemical formula is C₁₁H₁₄N₄O₄, and it has a molecular weight of 266.25 g/mol.^{[1][2][4]} The core of the molecule is a xanthine scaffold, which is a purine derivative with two oxo groups at positions 2 and 6. In Doxofylline, the nitrogen atoms at positions 1 and 3 are methylated. A key distinguishing feature is the presence of a 1,3-dioxolane group attached to the xanthine ring at the N-7 position via a methyl bridge.^{[2][5]} This dioxolane moiety is primarily responsible for the unique pharmacological profile of Doxofylline, particularly its reduced affinity for adenosine receptors compared to theophylline, which is believed to contribute to its improved side-effect profile.^[5]

The molecular structure of Doxofylline can be visualized as follows:

Caption: 2D representation of the Doxofylline molecular structure.

Physicochemical Properties


A summary of the key physicochemical properties of Doxofylline is presented in the table below.

Property	Value	Reference
IUPAC Name	7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione	[1] [2] [3]
Chemical Formula	C ₁₁ H ₁₄ N ₄ O ₄	[1] [2] [4]
Molecular Weight	266.25 g/mol	[1] [2] [4]
CAS Number	69975-86-6	[1] [2] [4]
Appearance	White crystalline powder	[1]
Melting Point	144-145.5 °C	[1]
Solubility	Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, or chloroform.	[1] [6]
SMILES	CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3	[7]

Synthesis of Doxofylline

The synthesis of Doxofylline typically involves the alkylation of theophylline at the N-7 position. A common and well-established method is the reaction of theophylline with 2-(bromomethyl)-1,3-dioxolane.

A general workflow for the synthesis of Doxofylline is outlined below:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of Doxofylline.

Experimental Protocol: Synthesis of Doxofylline

The following is a representative experimental protocol for the synthesis of Doxofylline.

Materials:

- Theophylline
- 2-(bromomethyl)-1,3-dioxolane
- Potassium carbonate (K₂CO₃), anhydrous
- N,N-Dimethylformamide (DMF)
- Ethanol

- Activated charcoal
- Distilled water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve theophylline in DMF.
- Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate, followed by the dropwise addition of 2-(bromomethyl)-1,3-dioxolane.
- Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts.
- Solvent Removal: Remove the DMF from the filtrate under reduced pressure to obtain the crude Doxofylline.
- Purification:
 - Dissolve the crude product in hot ethanol.
 - Add a small amount of activated charcoal and heat the solution to reflux for a short period.
 - Filter the hot solution to remove the charcoal.
 - Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
 - Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization: The purity and identity of the synthesized Doxofylline can be confirmed using various analytical techniques, including:

- Melting Point Determination: Compare the melting point of the synthesized product with the literature value.
- Spectroscopic Methods:
 - ^1H NMR and ^{13}C NMR: To confirm the molecular structure.
 - FT-IR: To identify the functional groups present.
 - Mass Spectrometry: To determine the molecular weight.
- Chromatographic Methods:
 - HPLC: To assess the purity of the final product.

The yields of this synthesis are typically reported to be in the range of 70-85%, depending on the specific reaction conditions and purification methods employed.

This guide provides a foundational understanding of the molecular structure and a common synthetic route for Doxofylline. For more detailed and specific experimental conditions, including stoichiometries, reaction times, and purification solvents, consulting peer-reviewed scientific literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Doxofylline - LKT Labs [lktlabs.com]
- 2. Doxofylline | C11H14N4O4 | CID 50942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Doxofylline - Wikipedia [en.wikipedia.org]
- 4. Doxofylline = 98 HPLC 69975-86-6 [sigmaaldrich.com]
- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- To cite this document: BenchChem. [Doxofylline: A Technical Deep Dive into its Molecular Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15591986#molecular-structure-and-synthesis-of-doxofylline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com